molecular formula C13H21N B2533731 2-Methyl-3-(4-methylphenyl)pentan-1-amine CAS No. 2109622-51-5

2-Methyl-3-(4-methylphenyl)pentan-1-amine

Cat. No.: B2533731
CAS No.: 2109622-51-5
M. Wt: 191.318
InChI Key: JVXPPLQEKHEZLE-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the third carbon of a pentane chain, which also bears a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylphenyl)pentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methylphenylacetonitrile with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(4-fluorophenyl)pentan-1-amine
  • 2-Methyl-3-(4-chlorophenyl)pentan-1-amine
  • 2-Methyl-3-(4-bromophenyl)pentan-1-amine

Uniqueness

2-Methyl-3-(4-methylphenyl)pentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPPLQEKHEZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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